Methyl 4,5-Difluorobenzimidazole-2-carboxylate
Description
Methyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative with the molecular formula C₉H₆F₂N₂O₂ (inferred molecular weight: ~212.14 g/mol). This compound features a benzimidazole core substituted with two fluorine atoms at the 4- and 5-positions of the benzene ring and a carboxylate ester (-COOCH₃) at the 2-position of the imidazole ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive ester group and electron-withdrawing fluorine substituents.
Key properties (inferred):
- Polarity: Enhanced by the ester group, improving solubility in polar solvents like methanol or dimethylformamide (DMF).
- Reactivity: The ester moiety allows hydrolysis to carboxylic acids or participation in nucleophilic substitution reactions.
- Stability: Fluorine atoms increase metabolic stability and influence electronic effects on the aromatic system.
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 4,5-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-5-3-2-4(10)6(11)7(5)13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
YHFSNHPZHYCRAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-Difluorobenzimidazole-2-carboxylate typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-Difluorobenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene ring.
Scientific Research Applications
Methyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of Fluorinated Benzimidazoles
4,5-Difluoro-2-methylbenzimidazole (CAS: 229957-09-9)
- Molecular Formula : C₈H₆F₂N₂
- Molecular Weight : 168.14 g/mol.
- Substituents : Methyl (-CH₃) at the 2-position and fluorine at 4,5-positions.
- Properties :
| Parameter | Methyl 4,5-Difluorobenzimidazole-2-carboxylate | 4,5-Difluoro-2-methylbenzimidazole |
|---|---|---|
| Molecular Formula | C₉H₆F₂N₂O₂ | C₈H₆F₂N₂ |
| Molecular Weight | ~212.14 g/mol | 168.14 g/mol |
| Key Substituents | -COOCH₃, 4,5-diF | -CH₃, 4,5-diF |
| Polarity | High (ester group) | Moderate (methyl group) |
| Melting Point | Likely lower (~150–200°C, inferred) | 250°C |
| Applications | Pharmaceutical intermediate | Organic synthesis intermediate |
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole
- Structure : Fluorine at the 5-position and a benzodioxolyloxy group at the 6-position.
- Synthesis : Prepared via condensation of fluorinated diamine derivatives with aldehydes under nitrogen.
- Key Differences :
- The absence of a carboxylate ester limits its utility in coupling reactions.
- Bulkier substituents (benzodioxolyloxy) may reduce solubility compared to this compound.
Functional Group Comparisons: Methyl vs. Carboxylate Ester
- Methyl Group (-CH₃) :
- Carboxylate Ester (-COOCH₃) :
- Advantages : Enables hydrolysis to carboxylic acids (-COOH) for conjugation or salt formation.
- Reactivity : Susceptible to nucleophilic attack or enzymatic cleavage, making it useful in prodrug design.
Biological Activity
Methyl 4,5-difluorobenzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships, and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are widely recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural framework of benzimidazole allows for various substitutions that can enhance its bioactivity. This compound is one such derivative that has garnered attention for its promising pharmacological effects.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant activity against various bacterial strains. A study highlighted the effectiveness of certain benzimidazole compounds against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating notable potency. For instance, compounds similar to this compound have shown MIC values as low as 12.5 μg/ml against Salmonella typhi .
Anticancer Activity
The anticancer potential of this compound is supported by its ability to inhibit key cellular pathways involved in tumor growth. Some benzimidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms such as the inhibition of c-Myc transcriptional activity . This suggests that this compound may also exhibit similar anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of fluorine atoms at the 4 and 5 positions enhances lipophilicity and electron-withdrawing characteristics, which are crucial for binding interactions with biological targets. Studies indicate that modifications at these positions can significantly influence the compound's potency and selectivity .
Case Studies
- Antibacterial Evaluation : In a comparative study of various benzimidazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, with some derivatives achieving lower MIC values than established antibiotics .
- Cytotoxicity Assays : Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that this compound induced significant cell death in a dose-dependent manner, highlighting its potential as an anticancer agent .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
